3-(1-Methyl-3a-hexahydroindolinyl)phenol
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Overview
Description
3-(1-Methyl-3a-hexahydroindolinyl)phenol is a chemical compound with the molecular formula C15H21NO. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes a phenol group and a hexahydroindolinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-3a-hexahydroindolinyl)phenol typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole undergoes further steps to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Fischer indole synthesis remains a common approach due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-3a-hexahydroindolinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinones, reduced derivatives, and substituted phenols.
Scientific Research Applications
3-(1-Methyl-3a-hexahydroindolinyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-3a-hexahydroindolinyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the indole moiety can interact with various receptors. These interactions can modulate biological activities, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound with a simpler structure.
Indole-3-acetic acid: A plant hormone with similar biological activities.
Tryptophan: An amino acid containing the indole nucleus.
Uniqueness
3-(1-Methyl-3a-hexahydroindolinyl)phenol is unique due to its specific structure, which combines a phenol group with a hexahydroindolinyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
73986-57-9 |
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Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
3-(1-methyl-3,4,5,6,7,7a-hexahydro-2H-indol-3a-yl)phenol |
InChI |
InChI=1S/C15H21NO/c1-16-10-9-15(8-3-2-7-14(15)16)12-5-4-6-13(17)11-12/h4-6,11,14,17H,2-3,7-10H2,1H3 |
InChI Key |
BLPUQJOLIDWSHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1CCCC2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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